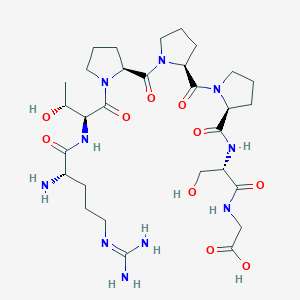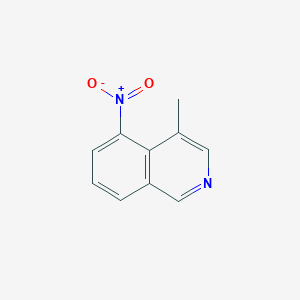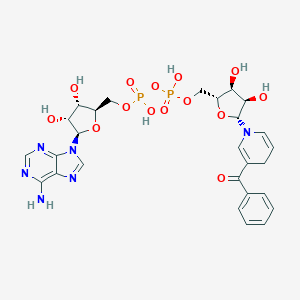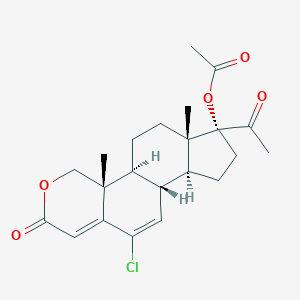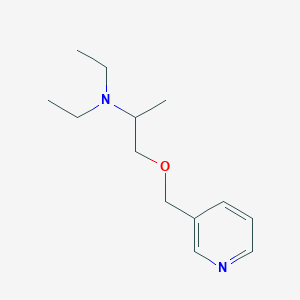
3-((2-(Diethylamino)propoxy)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Diethylamino)propoxy)methyl)pyridine, commonly known as DEPMPO, is a chemical compound that has been extensively studied for its applications in scientific research. It is a stable free radical spin trap that is widely used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
DEPMPO works by trapping free radicals and forming stable adducts that can be detected and analyzed. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The formation of the DEPMPO adduct allows researchers to study the properties and behavior of free radicals in biological systems.
Efectos Bioquímicos Y Fisiológicos
DEPMPO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. DEPMPO has been used to study the effects of various drugs and compounds on oxidative stress and inflammation in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DEPMPO is its stability, which allows for accurate and reliable detection of free radicals in biological systems. DEPMPO is also relatively easy to use and can be applied to a wide range of experimental systems. However, one limitation of DEPMPO is its relatively low reactivity with some free radicals, which can limit its usefulness in certain experimental contexts.
Direcciones Futuras
DEPMPO has many potential future directions in scientific research. One area of interest is the development of new spin traps with improved properties and reactivity. Another area of interest is the application of DEPMPO in the study of oxidative stress and inflammation in various diseases. Additionally, DEPMPO could be used in the development of new drugs and therapies that target free radicals and oxidative stress.
Métodos De Síntesis
DEPMPO can be synthesized by reacting 2-(diethylamino)propyl chloride with 3-hydroxymethylpyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a spin trap.
Aplicaciones Científicas De Investigación
DEPMPO is widely used in scientific research as a spin trap for detecting and studying free radicals in biological systems. It has been used to study the role of free radicals in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. DEPMPO is also used to study the mechanisms of action of drugs and other compounds that interact with free radicals.
Propiedades
Número CAS |
102206-56-4 |
|---|---|
Nombre del producto |
3-((2-(Diethylamino)propoxy)methyl)pyridine |
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Clave InChI |
GWDKDLWJHRZEJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)COCC1=CN=CC=C1 |
SMILES canónico |
CCN(CC)C(C)COCC1=CN=CC=C1 |
Sinónimos |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



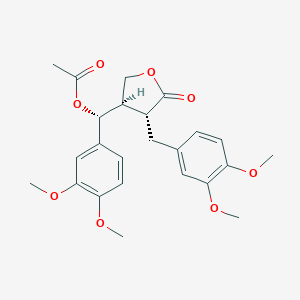
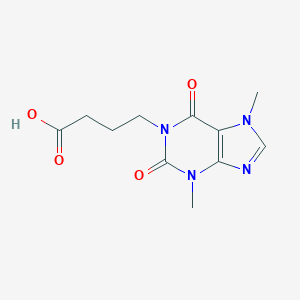
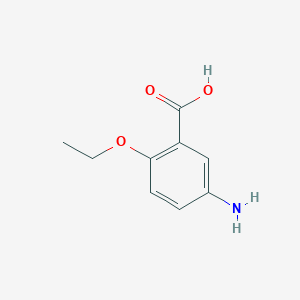

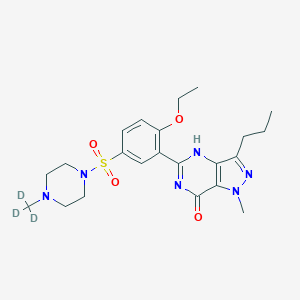

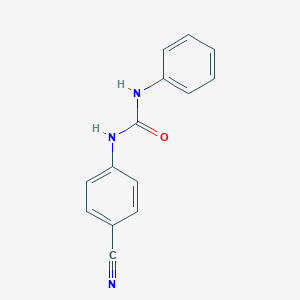
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)
